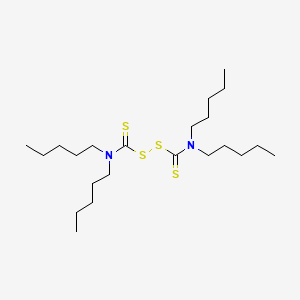
Tetrapentylthioperoxydicarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapentylthioperoxydicarbamic acid is a chemical compound with the molecular formula C22H44N2S4 It is known for its unique structure, which includes two thiocarbamoyl groups connected by a persulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrapentylthioperoxydicarbamic acid can be synthesized through the reaction of pentylamine with carbon disulfide, followed by oxidation with hydrogen peroxide. The reaction typically proceeds under mild conditions, with the formation of the persulfide linkage being a key step. The overall reaction can be summarized as follows:
-
Formation of Pentylthiocarbamate
2 C5H11NH2+CS2→C5H11NHCS2NH2C5H11
-
Oxidation to this compound
2 C5H11NHCS2NH2C5H11+H2O2→C5H11NHCS2SSC2NH2C5H11+2 H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapentylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: The persulfide linkage can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the persulfide linkage can yield thiols.
Substitution: The thiocarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Applications De Recherche Scientifique
Tetrapentylthioperoxydicarbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Mécanisme D'action
The mechanism of action of tetrapentylthioperoxydicarbamic acid involves its interaction with thiol groups in proteins and enzymes. The persulfide linkage can form disulfide bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylthioperoxydicarbamic acid
- Tetraethylthioperoxydicarbamic acid
- Tetrabutylthioperoxydicarbamic acid
Uniqueness
Tetrapentylthioperoxydicarbamic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
5721-31-3 |
|---|---|
Formule moléculaire |
C22H44N2S4 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
dipentylcarbamothioylsulfanyl N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/C22H44N2S4/c1-5-9-13-17-23(18-14-10-6-2)21(25)27-28-22(26)24(19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3 |
Clé InChI |
HDKVJYLPNIUCJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C(=S)SSC(=S)N(CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



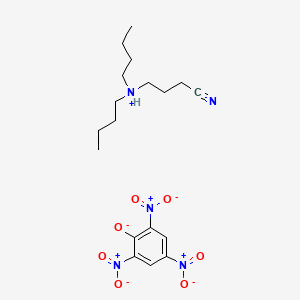
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

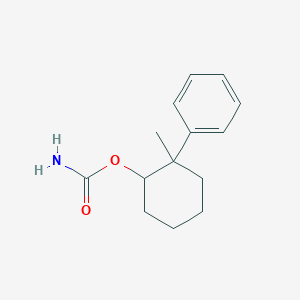
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
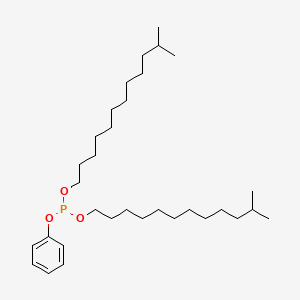
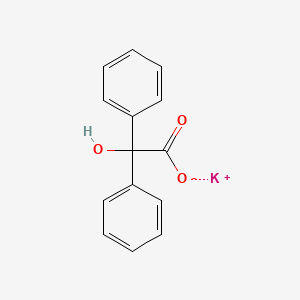
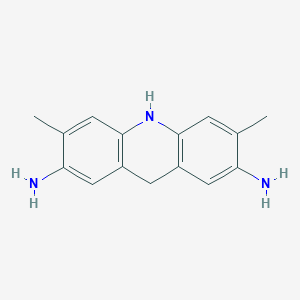
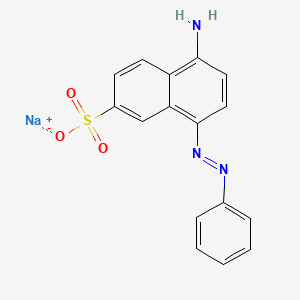
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
